REACTION_CXSMILES
|
C1(C[NH:8][CH:9]2[CH2:18][CH2:17][C:12]3([O:16][CH2:15][CH2:14][O:13]3)[CH2:11][CH:10]2[C:19]([O:21][CH2:22][CH3:23])=[O:20])C=CC=CC=1>[Pd].C(O)C>[NH2:8][CH:9]1[CH2:18][CH2:17][C:12]2([O:16][CH2:15][CH2:14][O:13]2)[CH2:11][CH:10]1[C:19]([O:21][CH2:22][CH3:23])=[O:20]
|
Name
|
Ethyl 8-[(phenylmethyl)amino]-1,4-dioxaspiro -[4.5]-decane-7-carboxylate
|
Quantity
|
397.2 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)CNC1C(CC2(OCCO2)CC1)C(=O)OCC
|
Name
|
|
Quantity
|
80 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Name
|
|
Quantity
|
2563 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The catalyst was separated by filtration
|
Type
|
CUSTOM
|
Details
|
the filtrate was evaporated
|
Type
|
CUSTOM
|
Details
|
precipitated
|
Type
|
FILTRATION
|
Details
|
was filtered out
|
Type
|
CUSTOM
|
Details
|
The filtrate was evaporated
|
Reaction Time |
6 h |
Name
|
|
Type
|
product
|
Smiles
|
NC1C(CC2(OCCO2)CC1)C(=O)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 277.7 g | |
YIELD: PERCENTYIELD | 97.4% | |
YIELD: CALCULATEDPERCENTYIELD | 93.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |